6-HYDROXY-9H-PURINE 3-N-OXIDE
Description
Classification and Structural Features within Purine (B94841) Chemistry
6-HYDROXY-9H-PURINE 3-N-OXIDE is a purine derivative with specific structural modifications that define its chemical identity and reactivity. nih.gov According to the International Union of Pure and Applied Chemistry (IUPAC), its systematic name is 3-hydroxy-7H-purin-6-one. nih.gov
| Property | Data |
| Molecular Formula | C₅H₄N₄O₂ |
| Molecular Weight | 152.11 g/mol |
| IUPAC Name | 3-hydroxy-7H-purin-6-one |
| Synonyms | Hypoxanthine (B114508) 3-oxide |
| CAS Number | 55402-91-0, 19765-65-2 |
This table presents key identifiers for this compound. nih.govachemblock.com
From a classification standpoint, the compound belongs to several chemical groups. It is an oxopurine, indicating it is a purine derivative substituted with an oxo group at position 6. nih.gov Furthermore, it is classified as a purine N-oxide and a member of the hydroxylamine (B1172632) family due to the N-oxide functional group at the third position of the purine ring. nih.gov
The core of the molecule is the purine framework, which consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. drugbank.com The key structural features that confer its distinct properties are:
A hydroxyl group (-OH) at the 6-position of the purine ring. In its tautomeric form, this exists as a ketone (=O), hence the "oxopurine" and "purin-6-one" nomenclature. nih.gov
An N-oxide group at the nitrogen atom in the 3-position. nih.gov
This specific arrangement of functional groups is critical for its biological activity. The importance of precise structural configuration within purine N-oxides is highlighted by comparative studies; for instance, an isomeric compound, 3-hydroxyxanthine, has been found to be biologically inactive in certain assays, demonstrating that the specific placement of the hydroxyl and oxide moieties is crucial for function. aacrjournals.org
Academic Significance and Research Trajectories
The academic significance of this compound stems primarily from its well-defined role in chemical ecology and its potential as a tool in broader biochemical studies. researchgate.netnih.gov
Detailed Research Findings:
| Area of Research | Key Finding | Significance |
| Chemical Ecology | Identified as a major component of "Schreckstoff," an alarm pheromone released by injured fish. nih.gov | Provides a model for studying predator-prey interactions, the neurobiology of fear responses in aquatic vertebrates, and the evolution of chemical communication. nih.gov |
| Metabolism | The compound is recognized as a metabolite. nih.gov | Its formation and degradation are relevant to studies of purine metabolism pathways and the enzymes involved. |
| Medicinal Chemistry | Purine N-oxides as a class have been investigated for cytotoxic effects. For example, 6-mercaptopurine (B1684380) 3-N-oxide showed some activity in inducing tumors in rats at high doses. aacrjournals.org | Suggests that derivatives of this compound could be synthesized and evaluated for potential therapeutic activities, such as in oncology. |
The most extensively studied application of this compound is its function as an alarm pheromone in fish. nih.gov Its release from an injured fish triggers antipredator behaviors in nearby conspecifics, making it an invaluable tool for research into animal behavior and sensory biology. nih.gov
Current and future research trajectories are aimed at leveraging this compound's unique properties. Investigations continue into the specific receptors and signal transduction pathways that are activated by this compound in fish, which could provide insights into the molecular basis of fear. nih.gov In the broader context of the purinergic system—an extensive signaling network involving purine derivatives—this compound serves as a specific chemical probe. nih.gov Researchers in medicinal chemistry are interested in the synthesis of novel purine derivatives, inspired by natural examples like hypoxanthine 3-oxide, to explore a range of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties. researchgate.net The development of advanced analytical methods, particularly those based on mass spectrometry, is crucial for detecting and quantifying such purine adducts and metabolites in biological systems, furthering our understanding of their roles in health and disease. sci-hub.se
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-7H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-5-3-4(7-1-6-3)9(11)2-8-5/h1-2,11H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVZOZMPKROZAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N=CN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941530 | |
| Record name | 3-Hydroxy-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19765-65-2 | |
| Record name | Hypoxanthine 3-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019765652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYPOXANTHINE 3-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ7007M0B0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Chemical Transformations of 6 Hydroxy 9h Purine 3 N Oxide
Chemical Synthesis Approaches
The chemical synthesis of 6-hydroxy-9H-purine 3-N-oxide, also known as hypoxanthine (B114508) 3-N-oxide, can be achieved through several strategic pathways, including direct oxidation of precursors and substitution reactions from functionalized purine (B94841) N-oxides.
Direct Oxidation Strategies
A primary method for the synthesis of purine N-oxides involves the direct oxidation of the nitrogen atoms in the purine ring system. The N-oxidation of purines, which are often electron-deficient heterocycles, requires potent oxidizing agents. A common and effective system for this transformation is the in situ generation of trifluoroperacetic acid (TFPAA) from the reaction of hydrogen peroxide with trifluoroacetic anhydride (B1165640) (TFAA). rsc.orgresearchgate.netwikipedia.org This reagent is highly reactive and capable of oxidizing the nitrogen atoms of various heterocyclic compounds, including purines and pyridines. rsc.orgresearchgate.net
For instance, the oxidation of 2,6-diamino-9H-purine with a mixture of 50% hydrogen peroxide and TFAA has been shown to yield the corresponding mono N-oxide derivative. rsc.org A similar strategy applied to hypoxanthine would be expected to yield this compound. The reaction mechanism involves the formation of TFPAA, which then acts as an electrophilic oxygen donor to one of the purine ring's nitrogen atoms. The regioselectivity of the oxidation is influenced by the electronic properties of the purine ring.
| Reagent System | Substrate Example | Product Type | Reference |
| H₂O₂ / Trifluoroacetic Anhydride (TFAA) | 2,6-diamino-9H-purine | Mono N-oxide | rsc.org |
| Hydrogen Peroxide–Urea (UHP) / TFAA | Electron-deficient pyridines | Pyridine (B92270) N-oxides | researchgate.net |
| m-Chloroperoxybenzoic acid (mCPBA) | Furazano-pyrimidine | Mono N-oxide | rsc.org |
Halogenation-Exchange and Regioselective Substitution Reactions
An alternative synthetic route involves the use of pre-functionalized purine N-oxides, such as those containing halogen or mercapto groups at the C6 position. These groups can be subsequently converted to the desired hydroxyl group.
From 6-Chloropurine (B14466) 3-N-oxide: The synthesis of this compound can be accomplished in two steps from 6-chloropurine. nih.gov The initial step involves the N-oxidation of 6-chloropurine to yield 6-chloropurine 3-N-oxide. This intermediate can then undergo hydrolysis, typically under acidic conditions, to replace the chlorine atom at the C6 position with a hydroxyl group, affording the final product. nih.gov The lability of the C6-chloro substituent in purines makes it a versatile handle for introducing various functional groups via nucleophilic substitution.
From 6-Mercaptopurine (B1684380) 3-N-oxide: The synthesis involving 6-mercaptopurine 3-N-oxide is more complex. Direct oxidation of 6-mercaptopurine is often unsuccessful because the mercapto group is more susceptible to oxidation than the ring nitrogen atoms. acs.org A successful synthesis of 6-mercaptopurine N-oxide was achieved by first protecting the sulfur functionality within a thiazole (B1198619) ring. Specifically, oxidation of 7-aminothiazolo[5,4-d]pyrimidine with hydrogen peroxide in acetic acid yields the corresponding N-oxide. Subsequent rearrangement and hydrolysis of this intermediate can then furnish the 6-mercaptopurine N-oxide. acs.org This precursor could then, in principle, be converted to this compound, although this final step would require careful selection of reagents to avoid reduction of the N-oxide group. acs.org
Multi-Step Synthetic Protocols
Multi-step syntheses provide a high degree of control and are often necessary for complex molecules. A plausible multi-step protocol for this compound can be designed starting from 6-methoxypurine (B85510). This pathway would involve two key transformations:
N-oxidation: The initial step would be the regioselective N-oxidation of 6-methoxypurine at the N3 position. This can be achieved using powerful oxidizing systems like H₂O₂/TFAA, as described in the direct oxidation strategies.
Demethylation/Hydrolysis: The resulting 6-methoxypurine 3-N-oxide would then be subjected to ether cleavage to convert the methoxy (B1213986) group into a hydroxyl group. This is a standard transformation that can be accomplished with reagents such as strong acids (e.g., HBr) or other nucleophilic agents that selectively cleave the methyl-oxygen bond.
This approach allows for the introduction of the N-oxide functionality before the final hydroxyl group is revealed, which can be advantageous in managing chemoselectivity during the synthesis.
Biotransformation and Enzymatic Synthesis Routes
Biological systems offer sophisticated and highly specific catalytic machinery for the synthesis and modification of purines. The biosynthesis of the core purine structure occurs via the de novo pathway, which constructs the purine ring on a ribose-5-phosphate (B1218738) scaffold, culminating in the formation of inosine (B1671953) monophosphate (IMP). wikipedia.orglibretexts.org IMP is the direct precursor to hypoxanthine-containing nucleotides. libretexts.org
While direct enzymatic N-oxidation to form this compound is not a primary metabolic pathway, microbial biotransformation represents a viable route. researchgate.net Microbial systems, particularly fungi like Cunninghamella species, are known to possess cytochrome P450 and flavin-containing monooxygenase (FMO) enzymes. researchgate.netnih.gov These enzymes are capable of performing a wide range of oxidative reactions, including N-oxidation, on xenobiotic compounds. researchgate.net Such microbial biotransformations can produce specific N-oxide metabolites in quantities sufficient for structural elucidation and further testing. researchgate.net
Furthermore, enzymes like xanthine (B1682287) oxidase play a crucial role in purine degradation, catalyzing the hydroxylation of hypoxanthine to xanthine and subsequently to uric acid. researchgate.netresearchgate.net The activity of such oxidoreductases on N-oxide analogues of their natural substrates is an area of research interest for producing novel metabolites.
Design and Synthesis of this compound Derivatives and Analogues for Research
The purine scaffold is a privileged structure in medicinal chemistry, and the synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships.
Strategies for Purine Ring Modification and Functionalization
Modern synthetic chemistry offers a range of tools for the regioselective functionalization of the purine ring, allowing for the introduction of diverse substituents at various positions. rsc.orgresearchgate.net
C6 Position: The C6 position is readily modified starting from 6-chloropurine or its N-oxide. Nucleophilic aromatic substitution reactions allow for the introduction of a wide array of oxygen, nitrogen, and sulfur nucleophiles. For example, reacting 6-chloropurine with various ω-amino acids leads to the synthesis of N-(purin-6-yl)amino carboxylic acids. mdpi.com A similar strategy can be applied to 6-chloropurine 3-N-oxide to generate C6-substituted derivatives while retaining the N-oxide moiety. The synthesis of 6-hydroxylaminopurine 3-oxide represents a direct modification at this position. nih.gov
C2 and C8 Positions: Direct C-H functionalization has emerged as a powerful tool for modifying the purine core without the need for pre-installed leaving groups. nih.govmdpi.com These methods, often employing transition-metal catalysts, can selectively introduce alkyl, aryl, or cyano groups at the C2, C6, and C8 positions. rsc.orgmdpi.com For instance, a direct C-H cyanation of purines using triflic anhydride activation followed by nucleophilic cyanation can yield 8-cyanopurine derivatives. mdpi.com The regioselectivity can sometimes be switched from the C8 to the C2 position by altering the electronic nature of substituents at other positions on the ring. mdpi.com
N7 and N9 Positions: The imidazole (B134444) nitrogen atoms (N7 and N9) are also common sites for modification, typically through alkylation or arylation reactions. Developing methods for regioselective substitution at either N7 or N9 is a significant area of purine chemistry, as the position of the substituent can drastically alter the biological properties of the resulting molecule. researchgate.net
These advanced synthetic transformations enable the creation of diverse libraries of this compound analogues, facilitating research into their chemical and biological properties.
Synthesis of N-Substituted Purine N-Oxides
The introduction of substituents at the nitrogen atoms of the purine core is a critical strategy for modulating the biological activity and physicochemical properties of purine derivatives. While direct N-alkylation of this compound is not extensively detailed in readily available literature, general methodologies for the N-alkylation of purines can be considered. Direct alkylation of purines often yields a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer typically predominating. nih.gov
A significant challenge in purine chemistry is achieving regioselective substitution. For 6-substituted purines, methods have been developed for direct N7 regioselective introduction of tert-alkyl groups. This involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using a catalyst such as SnCl₄. nih.gov While this method was demonstrated on 6-chloropurine, its principles could potentially be adapted for N-oxide derivatives. The substituent at the C6 position plays a crucial role in directing the regioselectivity of the reaction. nih.gov
The synthesis of related N-substituted purine derivatives, such as 6-hydroxylaminopurine 3-oxide, has been reported, highlighting the accessibility of modified purine N-oxide scaffolds for further chemical exploration. nih.gov
Table 1: General Methodologies for N-Alkylation of Purines
| Method | Position(s) Targeted | Typical Reagents | Key Features |
|---|---|---|---|
| Direct Alkylation | N7 / N9 | Alkyl halides under basic conditions | Often yields mixtures of isomers, with N9 predominating. nih.gov |
Preparation of Hybrid Molecules Incorporating the Purine N-Oxide Scaffold
Hybrid molecules, which combine two or more pharmacophores into a single entity, represent a promising strategy in drug discovery to address complex diseases and drug resistance. The purine N-oxide scaffold is an attractive component for such hybrids due to its inherent biological activities and potential for diverse chemical modifications.
The development of novel purine analogs is a subject of great interest in medicinal chemistry. nih.gov Synthetic strategies often involve coupling the purine core with other bioactive moieties. For instance, the synthesis of 9-dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines demonstrates the creation of hybrid structures by linking a triazole moiety to the purine scaffold. While this example does not involve an N-oxide, it illustrates a common approach to creating purine-based hybrids. The synthesis of such molecules aims to diversify the chemical space around the purine scaffold in the search for new biologically active compounds.
The N-oxide functionality itself can be a key feature in prodrug design. For example, caged enamine-N-oxides of cytotoxic drugs have been developed where activation occurs via enzymatic reduction in hypoxic tissues, releasing the active drug. nih.gov This concept could be applied to create hybrid molecules where the this compound moiety acts as a hypoxia-targeting director group conjugated to another therapeutic agent.
Chemical Reactivity and Mechanistic Investigations of this compound
The N-oxide moiety profoundly influences the electronic properties of the purine ring, altering its reactivity towards various reagents and enabling unique chemical transformations.
Oxidation and Reduction Pathways of the N-Oxide Moiety
The N-oxide group at position 3 is susceptible to both oxidation and reduction, providing pathways to other purine derivatives.
Oxidation : Further oxidation of this compound can lead to the formation of purine derivatives with higher oxidation states, such as xanthine analogs. The oxidizing properties of purine N-oxide esters have been studied; N-acetoxypurines, formed by O-acetylation, can oxidize various substrates, indicating the enhanced reactivity of the activated N-oxide. nih.gov
Reduction : The N-oxide can be reduced back to the parent amine. A common laboratory reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which reduces the N-oxide group to regenerate 6-hydroxy-9H-purine (hypoxanthine). This redox capability is central to the role of some N-oxides as hypoxia-activated prodrugs, where enzymatic reduction under low-oxygen conditions triggers their therapeutic action. nih.gov Photocatalytic methods using rhenium complexes have also been shown to deoxygenate pyridine N-oxides, a technology that could potentially be applied to purine N-oxides.
Nucleophilic Substitution Reactions at Ring Nitrogens
Direct nucleophilic substitution at the ring nitrogen atoms of the purine N-oxide is not a commonly observed reaction pathway. Instead, the N-oxide group activates the heterocyclic ring, particularly the carbon atoms at the ortho (C2) and para (C4, if applicable) positions, making them susceptible to nucleophilic attack. This is a well-established reactivity pattern for heteroaromatic N-oxides like pyridine-N-oxide. scripps.eduyoutube.com
Following the attack of a nucleophile at an activated carbon position, a subsequent elimination step often leads to a substituted purine where the N-oxide function has been removed. For example, reactions of pyridine N-oxides with reagents like phosphoryl chloride or arylzinc reagents in the presence of trifluoroacetic anhydride result in substitution at the C2 position. wikipedia.orgresearchgate.net While specific studies on this compound are limited, this general reactivity pattern is expected to apply, with nucleophilic attack likely favored at the C2 position.
Dehydration and Rearrangement Reactions
Rearrangement reactions are a characteristic feature of heteroaromatic N-oxides, often proceeding through an initial acylation of the N-oxide oxygen. The Boekelheide rearrangement, for instance, describes the reaction of α-picoline-N-oxides with anhydrides (like acetic or trifluoroacetic anhydride) to yield hydroxymethylpyridines. wikipedia.orgacs.org The mechanism involves acylation of the oxygen, deprotonation of the adjacent methyl group, and a acs.orgacs.org-sigmatropic rearrangement. wikipedia.org
Similar rearrangements have been observed for purine N-oxides. Studies on 1,7-dimethylguanine (B11911894) 3-oxide with anhydrides have shown that redox and rearrangement reactions occur. acs.org The hydrolysis and rearrangement of purine 1-N-oxides have also been investigated. nih.gov Although a specific Boekelheide-type rearrangement involving a substituent at the C2 position of this compound has not been explicitly documented in the reviewed literature, it represents a plausible reactive pathway if a suitable alkyl group is present. Investigations into the rearrangement of pyrimidine (B1678525) N-oxides suggest that such reactions can proceed through radical intermediates. researchgate.net Dehydration reactions are not a prominent feature of the chemistry of this compound under typical conditions.
Table 2: Summary of Chemical Reactivity
| Reaction Type | Reagents/Conditions | Product Type | Mechanistic Notes |
|---|---|---|---|
| Oxidation | Strong oxidizing agents | Xanthine analogs | Increases oxidation state of the purine core. |
| Reduction | Sodium Borohydride (NaBH₄) | 6-hydroxy-9H-purine | Regenerates the parent purine by removing the N-oxide oxygen. |
| Nucleophilic Substitution | Nucleophiles (e.g., Cl⁻ from POCl₃) | C2-substituted purines | Proceeds via activation of the ring by the N-oxide, not at ring N. scripps.eduwikipedia.org |
Advanced Analytical and Spectroscopic Characterization in 6 Hydroxy 9h Purine 3 N Oxide Research
Spectroscopic Analysis
Spectroscopic methods are fundamental in defining the chemical structure of 6-Hydroxy-9H-purine 3-N-oxide by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For purine (B94841) derivatives like this compound, NMR confirms substitution patterns and provides information on tautomeric equilibria. The presence of the electron-withdrawing 3-N-oxide group typically induces a deshielding effect on nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield) in the NMR spectrum.
While specific, detailed spectral data for this compound is not extensively published in readily available literature, analysis of related 6-oxy purine derivatives allows for the prediction of expected chemical shifts. Computational models are often used in conjunction with experimental NMR to validate the observed spectra and confirm the predominant tautomeric forms in solution.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H-2 | 8.0 - 8.5 | --- | Expected to be downfield due to proximity to N-oxide and nitrogen atoms. |
| H-8 | 7.8 - 8.2 | --- | Proton on the imidazole (B134444) ring. |
| C-2 | 145 - 150 | --- | Carbon in the pyrimidine (B1678525) ring, influenced by adjacent nitrogens and N-oxide. |
| C-4 | 148 - 152 | --- | Bridgehead carbon, significantly affected by the N-oxide group. |
| C-5 | 115 - 120 | --- | Carbon adjacent to the hydroxyl-bearing carbon. |
| C-6 | 155 - 160 | --- | Carbon attached to the hydroxyl group, existing in keto-enol tautomerism. |
| C-8 | 138 - 142 | --- | Carbon in the imidazole ring. |
Note: These are predicted values based on the analysis of similar purine compounds. Actual experimental values may vary based on solvent and other conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule. For this compound, key vibrational bands would include those for N-H stretching, O-H stretching, C=O stretching (due to the lactam tautomer), C=N, and C=C bonds within the purine ring system. The N-O bond of the N-oxide group also gives rise to a characteristic absorption band. For instance, in related purine derivatives, sulfone groups, which can be products of oxidation, are identified by IR absorption in the 1120–1350 cm⁻¹ range.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the purine ring. The absorption maxima (λmax) are sensitive to pH and substitution on the purine ring. For example, the related compound 6-chloropurine (B14466) shows a λmax of approximately 265 nm at pH 1 and 273 nm at pH 11, demonstrating the influence of protonation state on the electronic structure.
Interactive Data Table: Characteristic IR and UV-Vis Data
| Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
| IR | N-O Stretch | 1200 - 1300 |
| IR | O-H Stretch (hydroxyl) | 3200 - 3600 (broad) |
| IR | N-H Stretch (imidazole) | 3100 - 3500 |
| IR | C=O Stretch (lactam form) | 1650 - 1700 |
| IR | C=C, C=N Stretch (ring) | 1500 - 1650 |
| UV-Vis | λmax | ~260 - 280 (pH dependent) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The molecular formula C₅H₄N₄O₂ corresponds to a molecular weight of 152.11 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M+). The fragmentation pattern would likely involve the loss of the N-oxide oxygen, water, or cleavage of the purine ring structure, providing further evidence for the proposed structure.
Crystallographic Studies (e.g., X-ray Diffraction)
X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. For 6-oxy purine derivatives, this technique is crucial for definitively assigning the position of hydrogen atoms and confirming the dominant tautomeric form in the crystal lattice. Studies on similar compounds have shown that intermolecular hydrogen bonding plays a significant role in the crystal packing. For example, in one 6-oxy purine derivative, the N1 atom of one molecule was found to be only ~2.8 Å away from an oxygen atom of a neighboring molecule, indicating a strong hydrogen bond. Such analyses are vital for understanding the solid-state properties of this compound.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal stability of this compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and detect any phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal the decomposition temperature and any mass loss associated with dehydration or fragmentation. Research on related compounds suggests that thermal stability can be a key parameter, with some purine N-oxides being stable up to 150°C before decomposing via cleavage of the N-oxide group.
Chromatographic Methods (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, purification, and quantification of this compound from reaction mixtures or biological matrices. The method's effectiveness relies on the differential partitioning of the analyte between a stationary phase (e.g., C18 silica gel) and a mobile phase.
The development of an HPLC method would involve optimizing parameters such as:
Column: Typically a reverse-phase column (e.g., C18) is used for polar compounds like purines.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile) is common. The pH of the buffer is critical for controlling the retention of the ionizable purine.
Detection: UV detection is standard, with the wavelength set at the λmax of the compound (around 260-280 nm) for maximum sensitivity.
HPLC is essential for assessing the purity of synthesized batches and for quantitative analysis in various research applications.
Biological Activities and Mechanistic Investigations of 6 Hydroxy 9h Purine 3 N Oxide in Preclinical Models
Modulation of Cellular Pathways and Processes
6-Hydroxy-9H-purine 3-N-oxide, also known as hypoxanthine (B114508) 3-N-oxide (HPO), has demonstrated notable interactions with fundamental cellular pathways, particularly those governing cell life and death. Its influence on apoptosis, cell proliferation, and the cell cycle has been a subject of investigation in various preclinical cancer models.
Effects on Apoptosis and Cell Proliferation in Tumor Cell Lines
Derivatives of HPO have been shown to possess cytotoxic effects, meaning they can be toxic to cancer cells. Studies have indicated that these compounds can induce apoptosis, or programmed cell death, in various human tumor cell lines. For instance, certain HPO derivatives have exhibited significant cytotoxicity against colorectal adenocarcinoma and hepatocellular carcinoma cells. The potency of these derivatives is often quantified by their IC50 values, which represents the concentration of a drug that is required for 50% inhibition in vitro. In studies, these values have been observed to range from 3 to 39 μM, highlighting a considerable level of activity against these specific cancer types. The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects, and the ability of HPO derivatives to trigger this process underscores their potential as subjects for further oncological research.
Influence on Cell Cycle Distribution
Beyond inducing cell death, this compound and its related compounds can also influence the cell cycle of tumor cells. The cell cycle is a tightly regulated series of events that leads to a cell's growth and division. Disruptions in this cycle can halt the proliferation of cancer cells. It has been shown that HPO can affect the distribution of cells within the different phases of the cell cycle, suggesting a mechanism of action that involves interfering with the machinery of cell division.
Impact on DNA and RNA Synthesis in Cellular Systems
The biological activities of this compound extend to the fundamental processes of DNA and RNA synthesis. smolecule.com As a purine (B94841) derivative, its structural similarity to the building blocks of nucleic acids allows it to interact with the enzymes involved in their synthesis. smolecule.com Research suggests that this compound can modulate the activity of enzymes within the nucleotide metabolism pathways. smolecule.com By doing so, it can impact the production of DNA and RNA, which in turn affects cell proliferation, a process heavily reliant on the continuous synthesis of these macromolecules. smolecule.com
Enzymatic Activity Modulation and Inhibition Studies
The mechanism of action of this compound is closely linked to its ability to interact with and modulate the activity of specific enzymes. smolecule.com Of particular interest are its effects on enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP) and xanthine (B1682287) oxidase (XO). mdpi.comresearchgate.net
Purine Nucleoside Phosphorylase (PNP) Inhibition
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, which allows cells to recycle purine bases. clinmedjournals.orgnih.gov Inhibition of PNP is a therapeutic strategy for certain T-cell malignancies. clinmedjournals.org this compound has been identified as a potential inhibitor of PNP. By blocking the action of this enzyme, the compound can disrupt the normal metabolism of purine nucleosides, which can be particularly detrimental to the rapidly dividing T-cells found in some cancers. clinmedjournals.org
Interactive Data Table: PNP Inhibition Studies
| Compound | Target Enzyme | Effect |
| This compound | Purine Nucleoside Phosphorylase (PNP) | Inhibition |
Xanthine Oxidase (XO) Interactions and Inhibition Mechanisms
Xanthine oxidase (XO) is another crucial enzyme in purine metabolism, responsible for the oxidation of hypoxanthine and xanthine to uric acid. mdpi.com The interaction of this compound with xanthine oxidase is complex. While some purine analogs act as inhibitors of XO, the precise nature of the interaction with HPO requires further elucidation. researchgate.net The inhibition of xanthine oxidase is a well-established therapeutic approach for conditions like gout, which is caused by an excess of uric acid. mdpi.com Allopurinol, a structural isomer of hypoxanthine, is a known XO inhibitor that works by being converted to oxypurinol, which then binds tightly to the active site of the enzyme. mdpi.comscispace.com Given the structural similarities, it is plausible that HPO also interacts with the active site of XO, potentially influencing its catalytic activity. mdpi.comscispace.com
Interactive Data Table: XO Interaction Studies
| Compound | Target Enzyme | Interaction |
| This compound | Xanthine Oxidase (XO) | Potential Interaction/Inhibition researchgate.net |
| Allopurinol | Xanthine Oxidase (XO) | Inhibition (via conversion to Oxypurinol) mdpi.comscispace.com |
Interactions with Enzymes Involved in Nucleotide Metabolism
This compound, a purine derivative, is recognized for its interactions with enzymes central to nucleotide metabolism, thereby influencing cellular signaling and functions. smolecule.com Research suggests that this compound can modulate the activity of enzymes involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA. smolecule.com This modulation can impact critical cellular processes such as cell proliferation. smolecule.com
Studies have pointed towards the potential of this compound to exhibit inhibitory effects on enzymes associated with the synthesis of nucleic acids. smolecule.com One specific area of investigation has been its potential to act as an inhibitor of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, which is responsible for the breakdown and recycling of purines. nih.gov Inhibition of PNP is a therapeutic strategy in certain diseases, including some cancers and T-cell mediated disorders. The interaction of this compound with such enzymes highlights its potential as a tool for studying purine metabolism and as a candidate for further investigation in therapeutic contexts. smolecule.comsmolecule.com
| Enzyme Target | Potential Effect of this compound | Reference |
| Enzymes in nucleic acid synthesis | Inhibition | smolecule.com |
| Enzymes in nucleotide synthesis pathways | Inhibition, impacting cell proliferation | smolecule.com |
| Purine Nucleoside Phosphorylase (PNP) | Potential inhibition |
Role as a Chemical Alarm Pheromone in Aquatic Organisms
This compound is a key component of "Schreckstoff," a chemical alarm substance released by many species of fish, particularly those belonging to the superorder Ostariophysan. nih.govnih.govuliege.be When a fish sustains an injury, this compound is released into the water from specialized epidermal cells, serving as a potent danger signal to other fish in the vicinity. uliege.be This chemical communication is a crucial survival mechanism in aquatic environments. smolecule.com
The release of this compound reliably informs conspecifics about the presence of a predator, as it is only emitted following mechanical damage to the skin, such as what occurs during a predation event. uliege.beresearchgate.net The ability to detect this alarm pheromone is not always species-specific; some fish can recognize and respond to the alarm signals of other species that share common predators, suggesting an advantage in interspecific communication. uliege.be
Upon detection of this compound, fish exhibit a suite of well-defined alarm behaviors. In model organisms like the zebrafish (Danio rerio), exposure to this compound induces immediate and pronounced fear reactions. nih.gov These responses are characterized by increased and erratic swimming movements, shoaling behavior, and seeking refuge by hiding or spending more time at the bottom of the tank. nih.govuliege.be
The intensity of these behavioral responses can be modulated by the concentration of the alarm substance. nih.gov Researchers utilize the synthetic form of this compound in laboratory settings to precisely control experimental conditions and study the neurological underpinnings of fear and anxiety in fish. nih.gov This controlled approach allows for detailed observation and quantification of behavioral changes, providing insights into how fish perceive and react to threats. nih.gov
Table of Behavioral Responses to this compound in Zebrafish
| Behavioral Response | Description | Reference |
|---|---|---|
| Increased Swimming Activity | Fish show darting and erratic movements. | nih.gov |
| Freezing | A sudden cessation of movement. | nih.gov |
| Increased Jumps | More frequent leaping behavior. | nih.gov |
| Bottom Dwelling | Spending more time in the lower portion of the water column. | nih.gov |
The detection of this compound is mediated by the olfactory system in fish. smolecule.com Specific olfactory receptors are responsible for recognizing this chemical cue. While the precise receptor for this compound is a subject of ongoing research, studies on related compounds and the general mechanisms of olfaction in fish provide a framework for understanding this process.
In teleost fish, the olfactory receptor class A (ORA) gene family, which is related to the vomeronasal 1 receptors (V1Rs) in mammals, plays a crucial role in detecting chemical signals. nih.gov Research in mandarin fish has identified several ORA genes expressed in the olfactory epithelium. nih.gov For instance, it is known that hypoxanthine-3-N-oxide (H3NO), a closely related compound, binds to a specific olfactory receptor protein, triggering a signal transduction cascade that leads to an alarm response. smolecule.com This suggests that a similar mechanism is likely involved in the detection of this compound. The binding of the pheromone to its receptor initiates a series of intracellular events, ultimately leading to the activation of neurons that transmit the alarm signal to the brain. smolecule.com
The perception of the alarm signal initiated by this compound involves specific brain regions associated with fear and anxiety. smolecule.com In zebrafish, exposure to this compound has been shown to activate these neural circuits. smolecule.com The olfactory bulb, the primary target of olfactory sensory neurons, processes the initial signal and relays it to higher brain centers.
While the detailed neural pathways for this specific pheromone are still being fully elucidated, research on fear responses in fish points to the involvement of brain areas homologous to the amygdala in mammals, which is a key center for processing fear. The activation of these neural pathways by the alarm pheromone leads to the physiological and behavioral changes associated with the fear response. nih.gov
The use of this compound as an alarm pheromone has significant ecological and evolutionary consequences for fish populations. This chemical signaling system enhances the survival prospects of individuals by providing a rapid and reliable warning of predation risk. uliege.be The ability to detect and respond to this cue allows fish to take evasive action, thereby reducing their vulnerability to predators. uliege.be
From an evolutionary perspective, the conservation of this alarm signaling system across a wide range of species, particularly within the Ostariophysan superorder, suggests a strong selective pressure for its maintenance. nih.gov The fact that some species can respond to the alarm signals of others indicates a degree of co-evolution and highlights the adaptive advantages of interspecific communication in predator detection. uliege.be The study of this system provides valuable insights into the evolution of chemical communication and anti-predator adaptations in aquatic ecosystems. smolecule.com
Antioxidant Properties and Mitigation of Oxidative Stress
This compound has demonstrated notable antioxidant properties. smolecule.comsmolecule.com It has the capacity to scavenge free radicals, which are highly reactive molecules that can cause cellular damage through a process known as oxidative stress. smolecule.comsmolecule.com This protective effect against oxidative stress is a significant aspect of its biological activity.
The antioxidant activity of this purine derivative is relevant in the context of cellular health and neuroprotection. Oxidative stress is implicated in a variety of diseases and cellular aging. By neutralizing free radicals, this compound can help to mitigate this damage. smolecule.comsmolecule.com While uric acid, another purine metabolite, is a well-known antioxidant, the specific mechanisms and products of oxidation for this compound are areas of ongoing scientific interest. nih.gov The presence of the N-oxide group and the hydroxyl group may contribute to its distinct reactivity and antioxidant capacity. smolecule.com
Table of Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| DNA | |
| RNA | |
| Purine Nucleoside Phosphorylase | |
| Hypoxanthine-3-N-oxide |
Free Radical Scavenging Activities in Biochemical Assays
This compound, also known as hypoxanthine 3-N-oxide (H3NO), has demonstrated notable antioxidant activity in various biochemical studies. This activity is primarily attributed to its ability to scavenge free radicals, which are highly reactive molecules implicated in oxidative stress. smolecule.comsmolecule.com The presence of the N-oxide group at the 3-position and a hydroxyl group at the 6-position of the purine ring are key structural features contributing to its biochemical properties. smolecule.com
Free radicals are unstable species with unpaired electrons that can damage cells, proteins, and DNA through a process called oxidative stress. researchgate.net Antioxidants, or free radical scavengers, can neutralize these reactive molecules, thereby preventing cellular damage. researchgate.netnih.gov The free radical scavenging capacity of this compound has been highlighted in several research contexts, suggesting its potential to mitigate oxidative processes. smolecule.comsmolecule.com
In contrast to its N-oxide derivative, the parent compound hypoxanthine is sometimes considered a pro-oxidant. researchgate.net Hypoxanthine is a substrate for the enzyme xanthine oxidase, and its conversion to xanthine and subsequently uric acid generates reactive oxygen species (ROS) like superoxide (B77818) radicals. ingentaconnect.commdpi.commdpi.com The antioxidant properties of this compound distinguish it from its metabolic precursor. Research into related nucleobase-derived nitrones has also shown significant scavenging activity against toxic species like the hydroxyl radical (•OH). semanticscholar.org Biochemical assays are fundamental in quantifying this antioxidant potential.
| Finding | Biochemical Context | Source |
|---|---|---|
| Exhibits significant antioxidant activity. | General biochemical and pharmacological studies. | |
| Activity is linked to the ability to scavenge free radicals. | Preliminary studies on its biological properties. | smolecule.comsmolecule.com |
| Related nucleobase-derived nitrones show high scavenging activity against hydroxyl radicals. | In vitro biochemical assays measuring radical neutralization. | semanticscholar.org |
| Parent compound, hypoxanthine, can be pro-oxidant by generating ROS via xanthine oxidase. | Enzymatic assays involving the hypoxanthine-xanthine oxidase system. | researchgate.netingentaconnect.commdpi.com |
Cellular Protection Against Oxidative Damage in Vitro
The free-radical scavenging ability of this compound translates to protective effects for cells against oxidative damage in in vitro models. Oxidative stress is a condition where the production of reactive oxygen species overwhelms the body's antioxidant defenses, leading to cellular injury, which is implicated in various pathologies. researchgate.netnih.gov The antioxidant properties of this compound are considered crucial for protecting cells from such stress, with particular relevance noted for cellular health and neuroprotection.
Studies indicate that this compound may offer protective effects against oxidative stress, positioning it as a compound of interest for its cytoprotective potential. smolecule.comsmolecule.com Research on structurally related nucleobase-derived nitrones provides further insight into these protective mechanisms. For instance, these related compounds were able to reverse the loss of metabolic activity in human neuroblastoma cells subjected to oxygen-glucose deprivation, a common in vitro model for ischemia-induced oxidative injury. semanticscholar.org
Furthermore, these analogous nitrones proved to be excellent inhibitors of superoxide radical production within cultured cells. semanticscholar.org This suggests that the protective mechanism of this compound and related compounds may involve not only scavenging existing free radicals but also inhibiting their formation, thereby preventing the cascade of cellular damage.
Antimicrobial and Antiviral Activities in Research Models
In addition to its antioxidant capabilities, this compound has been investigated for its potential antimicrobial and antiviral activities. smolecule.com Purine analogues are a known class of compounds with a history of use as antimicrobial and antiviral agents, often by interfering with the nucleic acid synthesis that is essential for the growth and replication of pathogens. researchgate.netresearchgate.net
Inhibition of Microbial Growth
Preliminary research suggests that this compound may possess antimicrobial properties. smolecule.com The development of novel antimicrobial agents is critical, and purine-based compounds are an area of active investigation. researchgate.net For example, certain synthetic purine derivatives have shown activity against a range of bacteria and fungi, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans. researchgate.net The mechanism for such compounds can involve the disruption of fundamental metabolic pathways necessary for microbial survival. mdpi.com
However, the evidence for direct, potent antimicrobial activity of this compound itself is limited. Notably, a study involving other bioactive purine N-oxides found that one such compound did not exhibit any activity when tested against a variety of bacterial lines. nih.gov This highlights the need for further specific investigation to determine the efficacy and spectrum of this compound as a microbial growth inhibitor.
Interference with Viral Replication Mechanisms
The potential of this compound as an antiviral agent has been noted in preliminary studies, which suggest it may inhibit viral replication. smolecule.com The mechanism of action is thought to be rooted in its nature as a purine analogue. Viruses are heavily dependent on the host cell's machinery for replication, which includes a high demand for purine nucleotides for the synthesis of viral DNA or RNA. researchgate.net By acting as a fraudulent substrate or inhibitor, purine analogues can interfere with enzymes essential for this process, such as those involved in nucleotide metabolism, thereby disrupting the viral life cycle. smolecule.comresearchgate.netpreprints.org
This strategy has proven effective for other purine derivatives used in antiviral therapy. researchgate.net The N-oxide group may also play a crucial role. For example, nitric oxide, another molecule featuring a nitrogen-oxygen bond, has been shown to inhibit the replication of viruses like human cytomegalovirus (HCMV) by dysregulating nucleotide metabolism in infected cells. nih.gov The interference with nucleic acid synthesis pathways is a key mechanism by which this compound may exert its antiviral effects. smolecule.com
Activity Spectrum against Specific Pathogens
The specific spectrum of pathogenic microbes and viruses susceptible to this compound is not yet well-defined in the scientific literature. Research into its biological activities is ongoing. However, studies on related purine analogues and purine N-oxides provide context for its potential range of activity.
For example, various purine derivatives have been evaluated against a number of pathogens. N⁶-hydroxyagelasine D, a purine derivative, showed profound antimicrobial activities against several pathogenic bacteria and protozoa. researchgate.net Other synthetic purine analogues have demonstrated activity against bacteria like Escherichia coli and Bacillus subtilis, and the fungus Candida albicans. researchgate.net In the antiviral domain, different purine analogues have shown efficacy against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). nih.govnih.gov Conversely, one study on a different purine N-oxide reported a lack of activity against a panel of bacteria, indicating that activity is highly structure-dependent. nih.gov
| Compound Class/Analogue | Pathogen(s) | Observed Activity | Source |
|---|---|---|---|
| N⁶-hydroxyagelasine D | Pathogenic Bacteria and Protozoa | Profound antimicrobial activities | researchgate.net |
| Synthetic 6- and 9-substituted purines | S. aureus, MRSA, B. subtilis, E. coli, C. albicans | Variable antibacterial and antifungal activity | researchgate.net |
| l-3′-azidopurine nucleosides | HIV | Some analogues showed weak or no anti-HIV activity | nih.gov |
| 9-substituted purines (Guanine derivative) | Herpes simplex virus (HSV) types 1 and 2 | High activity against HSV-1 and HSV-2 | nih.gov |
| Bioactive purine N-oxide (Compound 207) | Various bacteria lines | No activity observed | nih.gov |
Metabolic Investigations and Biochemical Pathway Intersections of 6 Hydroxy 9h Purine 3 N Oxide
Interaction with Purine (B94841) Catabolism and Salvage Pathways
6-Hydroxy-9H-purine 3-N-oxide, also known as hypoxanthine (B114508) 3-N-oxide, is a purine derivative that intersects with the central pathways of purine metabolism. smolecule.comlookchem.com Its metabolic significance is primarily understood through its relationship with hypoxanthine, a pivotal intermediate in both purine degradation (catabolism) and recycling (salvage) pathways. nih.govmdpi.com The compound can be biochemically reduced, removing the N-oxide group to yield 6-hydroxy-9H-purine, which is the tautomeric form of hypoxanthine. smolecule.com
Once converted to hypoxanthine, the molecule faces one of two major metabolic fates:
Purine Salvage Pathway : Hypoxanthine can be recycled back into the cellular pool of purine nucleotides. This process is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts hypoxanthine and guanine (B1146940) into their respective monophosphate nucleosides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). mdpi.com This salvage operation is crucial for cellular economy, particularly in tissues with high energy demands and limited de novo purine synthesis, such as the brain. nih.gov The salvage pathway effectively re-integrates the purine base into vital molecules for DNA, RNA, and energy metabolism. nih.govmdpi.com
Purine Catabolism : Alternatively, hypoxanthine can be irreversibly degraded. The enzyme xanthine (B1682287) oxidoreductase (XOR) catalyzes the two-step oxidation of hypoxanthine, first to xanthine and subsequently to uric acid, which is the final product of purine catabolism in humans. lookchem.comnih.gov Therefore, this compound is considered a precursor to both xanthine and uric acid. lookchem.com
The balance between these salvage and catabolic pathways is tightly regulated and essential for maintaining purine homeostasis. mdpi.com The involvement of this compound as a direct precursor to hypoxanthine places it at a critical juncture, influencing the flux of metabolites toward either nucleotide recycling or excretion.
Role in Intermediary Metabolism in Model Biological Systems (e.g., Fungi)
The metabolic role of purine derivatives is actively studied in various model organisms, including fungi, where purine metabolism is integral to growth, development, and pathogenesis. nih.govmdpi.com Research using a co-culture of the anaerobic rumen fungus Pecoramyces sp. F1 and the methanogen Methanobrevibacter thaueri has provided specific insights into the intermediary metabolism of 6-hydroxy-9H-purine. animbiosci.org
In this symbiotic system, the methanogen utilizes hydrogen produced by the fungus, which in turn shifts the fungal metabolism. animbiosci.org Metabolomic analysis revealed that when the fungus was co-cultured with the methanogen, the intracellular concentration of 6-hydroxy-9H-purine increased significantly compared to a fungal monoculture. animbiosci.org This was part of a broader metabolic reconfiguration, where eight metabolites, including several amino acids and the key TCA cycle intermediate citric acid, were significantly elevated. animbiosci.org
This finding suggests that the presence of a metabolic partner (the methanogen) stimulates specific pathways within the fungus, leading to an accumulation of certain intermediates, including this purine derivative. animbiosci.org The study highlights that the interaction influences not only energy metabolism but also pathways involved in nucleotide and amino acid synthesis. animbiosci.org Fungi can utilize purines as a nitrogen source, and the pathways for purine synthesis and degradation are critical for adapting to different nutrient environments. mdpi.com The observed increase in 6-hydroxy-9H-purine points to its role as a responsive metabolite within the complex biochemical network of fungal intermediary metabolism. animbiosci.org
Table 1: Metabolite Changes in Anaerobic Fungus (Pecoramyces sp. F1) Co-cultured with a Methanogen
| Metabolite | Fold Change (Co-culture vs. Monoculture) | P-Value | VIP Value |
| 6-Hydroxy-9H-purine | 2.432 | 0.008 | 1.633 |
| Citric acid | 7.620 | 0.008 | 2.053 |
| Threonine | 1.443 | 0.016 | 1.547 |
| Glutamic acid | Significantly Increased | <0.05 | >1 |
| Isoleucine | Significantly Increased | <0.05 | >1 |
| Valine | Significantly Increased | <0.05 | >1 |
| Uracil | Significantly Increased | <0.05 | >1 |
| Monostearin | Significantly Increased | <0.05 | >1 |
Data sourced from a 2020 study on fungal-methanogen co-cultures. animbiosci.org VIP (Variable Importance in Projection) value indicates the influence of the metabolite in the statistical model.
Identification and Profiling of Metabolic Products
The metabolic transformation of this compound primarily involves modifications to the purine ring and its substituents. The identified metabolic products are direct intermediates of the canonical purine catabolism pathway.
The key metabolic reactions include:
Reduction : The most direct metabolic conversion is the reduction of the 3-N-oxide group. This reaction yields 6-hydroxy-9H-purine, the enol tautomer of hypoxanthine. This step is critical as it channels the compound into the mainstream purine degradation and salvage pathways.
Oxidation : Following its conversion to hypoxanthine, the molecule undergoes further oxidation. The enzyme xanthine oxidoreductase catalyzes its conversion to xanthine. lookchem.comnih.gov Subsequent oxidation of xanthine by the same enzyme produces the terminal metabolic product, uric acid (in humans). lookchem.comnih.gov Further oxidation of the parent compound can also generate other purine derivatives, such as xanthine analogs.
These transformations confirm that this compound is metabolically processed into core components of the purine catabolic cascade.
Table 2: Metabolic Products of this compound
| Parent Compound | Metabolic Product | Pathway |
| This compound | Hypoxanthine (6-hydroxy-9H-purine) | Reduction |
| Hypoxanthine | Xanthine | Catabolism (Oxidation) |
| Xanthine | Uric Acid | Catabolism (Oxidation) |
Computational and Theoretical Chemistry Studies on 6 Hydroxy 9h Purine 3 N Oxide
Structural Elucidation and Tautomerism Investigations
The structural characteristics of 6-HYDROXY-9H-PURINE 3-N-OXIDE, also known as hypoxanthine (B114508) 3-N-oxide, are complex due to the potential for tautomerism, a phenomenon where a molecule exists in multiple forms that are readily interconvertible. nih.gov
Purine (B94841) derivatives are well-known for exhibiting prototropic tautomerism, which involves the migration of a proton. For this compound, two principal types of tautomerism are considered: the keto-enol tautomerism associated with the hydroxyl group at the C6 position, and the annular tautomerism involving the nitrogen atoms of the imidazole (B134444) ring.
The keto-enol tautomerism involves the equilibrium between the 6-hydroxy (enol) form and the 6-oxo (keto) form. The compound's common name, hypoxanthine 3-N-oxide, and its IUPAC name, 3-hydroxy-7H-purin-6-one, suggest that the keto form is predominant. nih.govsmolecule.com Computational studies on related purine systems often confirm that the keto tautomers are significantly more stable than their enol counterparts.
Annular tautomerism in purines typically involves the N(7)-H and N(9)-H forms. researchgate.net Knowledge of these tautomeric equilibria is crucial for predicting hydrogen-bonding patterns and interactions with biological targets. researchgate.net For many 6-substituted purines, the N(9)-H tautomer is the dominant form, particularly in polar solvents. researchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the relative energies and, therefore, the stability of these different tautomeric forms. researchgate.net The most stable tautomer is generally the one with the lowest calculated free energy.
Table 1: Potential Tautomeric Forms of this compound
| Tautomer Type | Description | Predicted Relative Stability |
|---|---|---|
| Keto-N(9)H | The proton is on the N9 nitrogen of the imidazole ring, and the C6 position has a carbonyl group. | Generally predicted to be the most stable form in solution. |
| Keto-N(7)H | The proton is on the N7 nitrogen of the imidazole ring, and the C6 position has a carbonyl group. | Generally predicted to be less stable than the N(9)H form. researchgate.net |
| Enol-N(9)H | The proton is on the N9 nitrogen, and the C6 position has a hydroxyl group. | Generally predicted to be significantly less stable than the keto forms. |
| Enol-N(7)H | The proton is on the N7 nitrogen, and the C6 position has a hydroxyl group. | Generally predicted to be significantly less stable than the keto forms. |
Conformational analysis of this compound primarily concerns the planarity of its core purine ring system. The fused bicyclic structure of purine is inherently aromatic and thus largely planar. Computational geometry optimization calculations are used to find the minimum energy conformation. For this molecule, the analysis would confirm the planarity of the purine ring and determine the orientation of the exocyclic N-oxide oxygen and the keto/hydroxyl group relative to this plane. The resulting energy landscape is typically simple for such a rigid molecule, dominated by a single low-energy conformation corresponding to the planar structure.
Electronic Structure and Reactivity Predictions
The electronic properties of a molecule are fundamental to its reactivity. Computational methods provide detailed information about orbital energies and electron distribution, which are key to predicting chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. For this compound, FMO analysis would involve calculating the energies of these orbitals. The presence of the electron-withdrawing N-oxide group is expected to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and increasing the molecule's reactivity compared to hypoxanthine.
Table 2: Interpretation of Frontier Molecular Orbital (FMO) Parameters
| Parameter | Definition | Chemical Interpretation |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Represents the capacity to donate an electron. Higher energy indicates a better electron donor. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Represents the capacity to accept an electron. Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO (E(LUMO) - E(HOMO)) | A small gap suggests high reactivity and low stability; a large gap suggests low reactivity and high stability. researchgate.net |
Beyond FMO analysis, various quantum chemical descriptors can be calculated to provide a more detailed picture of reactivity. researchgate.net These include:
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. This helps predict sites for electrophilic and nucleophilic attack, respectively.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, intramolecular charge transfer, and the stability arising from hyperconjugative interactions. researchgate.net It can quantify the electron density on each atom, highlighting the most nucleophilic or electrophilic centers.
Fukui Functions: These descriptors are used to predict the local reactivity of different atomic sites within a molecule. They identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net For this compound, these calculations would likely highlight the reactivity of the atoms within the purine ring, influenced by the hydroxyl/keto group and the N-oxide moiety.
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biorxiv.org This modeling is crucial for understanding biological function and for drug design. biorxiv.orgrsc.org
A significant application of this compound is its role as a chemical alarm pheromone (part of "Schreckstoff") in fish. smolecule.comsmolecule.com When released from an injured fish, it binds to specific olfactory receptors in nearby fish, triggering an escape response. smolecule.com Molecular docking simulations can model the interaction between this compound and the binding pocket of its target receptor, such as OR-274. smolecule.com
These models predict the specific amino acid residues involved in the binding and the nature of the interactions, which typically include:
Hydrogen Bonds: The keto group, the N-oxide group, and the ring nitrogens are all potential hydrogen bond donors or acceptors.
π-π Stacking: The aromatic purine ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's binding site.
Docking studies on other purine derivatives targeting various proteins, such as adenosine (B11128) receptors or acetylcholinesterase, have demonstrated the versatility of the purine scaffold in forming these critical interactions, providing a basis for understanding how this compound achieves its biological effect. nih.govresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hypoxanthine 3-N-oxide |
| Hypoxanthine |
| 6-chloropurine (B14466) |
| 6-methoxypurine (B85510) |
| Phenylalanine |
| Tyrosine |
| Tryptophan |
| Adenosine |
Prediction of Enzyme Active Site Interactions
Molecular docking and molecular dynamics (MD) simulations are primary computational techniques used to predict how a ligand, such as this compound, might bind to an enzyme's active site. nih.gov These methods model the intermolecular interactions that stabilize the ligand-enzyme complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, allowing for the prediction of binding affinity and orientation. nih.govresearchgate.net
Studies on analogous purine structures provide a framework for understanding the potential enzymatic interactions of this compound. For example, computational investigations of purine derivatives as kinase inhibitors have successfully predicted their binding modes. Molecular docking of 2,6,9-trisubstituted purines into the active sites of oncogenic kinases like Bcr-Abl, BTK, and FLT3-ITD revealed specific interactions crucial for inhibition. mdpi.com In one study, a derivative (compound 4f) showed a high predicted binding affinity for Bcr-Abl, which was consistent with experimental results. mdpi.com
Similarly, in the context of viral diseases, a 1H-purine-2,6-dione derivative was identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) through virtual screening and docking. nih.gov MD simulations confirmed the stability of the predicted binding pose, which was stabilized by hydrogen bonds between the purine's carbonyl groups and the backbone of key amino acid residues GLY143 and CYS145, as well as a hydrogen bond between the ligand's hydroxy group and HIS164. nih.gov
| Enzyme Target | Purine Derivative | Computational Method | Predicted Binding Energy (kcal/mol) | Key Predicted Interacting Residues | Source |
|---|---|---|---|---|---|
| Bcr-Abl Kinase | 2-(4-methylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-9-(2,2,2-trifluoroethyl)-9H-purin-6-amine (Compound 4f) | Molecular Docking | -67.64 | Not specified | mdpi.com |
| SARS-CoV-2 Main Protease (Mpro) | 1H-purine-2,6-dione derivative | Molecular Docking & MD Simulation | Not specified | GLY143, CYS145, HIS164 | nih.gov |
| Purine Nucleoside Phosphorylase (PNP) | Designed Acyclovir (B1169) Analogs | Molecular Docking | Not specified | His257, Tyr88 | mazums.ac.ir |
Receptor Binding Models and Affinity Predictions
Beyond enzymes, computational models are extensively used to predict the binding of purine derivatives to various receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The structural analog, hypoxanthine 3-N-oxide, is known to function as an alarm pheromone in fish by binding to specific olfactory receptors. smolecule.com Computational approaches like molecular dynamics simulations can be used to model these interactions and understand the structural basis for this biological activity. smolecule.com
Molecular docking is a key tool for predicting binding affinity. For instance, novel purine analogues were evaluated as potential anti-inflammatory agents by docking them into the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.gov The studies predicted that a 7-furan triazolo-triazine derivative had the highest binding affinity, with a docking score of -8.82 kcal/mol. nih.gov Similarly, a newly synthesized purine derivative, 2-amino-6-chloro-N,N-diphenyl-7H-purine-7-carboxamide, was evaluated in silico as a potential COX-2 inhibitor, providing insights for the development of targeted purine-based therapeutics. researchgate.net
These models are built using the three-dimensional crystal structures of target receptors or, if a crystal structure is unavailable, a homology model. researchgate.net The ligand is then computationally "docked" into the binding pocket, and a scoring function estimates the binding free energy, which correlates with binding affinity (e.g., Ki or IC50 values). nih.gov These predictions help prioritize which compounds are most likely to be active, guiding synthesis and experimental testing. researchgate.net
| Receptor Target | Purine Analog | Computational Method | Predicted Docking Score (kcal/mol) | Source |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 7-furan triazolo-triazine derivative | Molecular Docking | -8.82 | nih.gov |
| Cyclooxygenase-2 (COX-2) | 7-(2-hydroxy phenyl) triazolo-triazine derivative | Molecular Docking | -7.82 | nih.gov |
| Cyclooxygenase-2 (COX-2) | 7-(4-dimethylamino phenyl) triazolo-triazine derivative | Molecular Docking | -7.76 | nih.gov |
| Cyclooxygenase-2 (COX-2) | 2-amino-6-chloro-N,N-diphenyl-7H-purine-7-carboxamide | Molecular Docking | Not specified | researchgate.net |
Rational Design of Novel this compound Derivatives through Computational Approaches
Rational, or computer-aided, drug design utilizes computational insights to guide the development of new molecules with enhanced activity, selectivity, or improved pharmacokinetic properties. researchgate.netuniroma1.it The purine scaffold, including N-oxide derivatives, is a common starting point for such design efforts. researchgate.netdntb.gov.ua
The process often begins with a known active compound or a "hit" from a screening campaign. Computational tools are then used to understand its structure-activity relationship (SAR). For example, Quantum Mechanical (QM) methods like Density Functional Theory (DFT) can elucidate the electronic properties and reactivity of the lead compound. uzh.chmazums.ac.irresearchgate.net This information, combined with docking or MD simulation results, highlights which parts of the molecule are essential for binding and which can be modified.
A clear example is the rational design of acyclovir analogs to inhibit purine nucleoside phosphorylase (PNP). mazums.ac.ir Based on docking results of the parent compound, new derivatives were designed in silico by incorporating different functional groups (halogens, hydroxyls, bulky amino groups) to enhance interactions with the enzyme's active site. mazums.ac.ir The computational analysis predicted that adding bulky polar groups would yield better binding affinities, a hypothesis that could then be tested via chemical synthesis and biological assays. mazums.ac.ir
Similarly, research on 2,6,9-trisubstituted purines as kinase inhibitors used computational design to guide which substitutions to make on the purine core. mdpi.com The in silico results helped identify key structural requirements for potent inhibition, such as specific substitutions on the C-6 phenylamino (B1219803) ring and the nature of the alkyl group at the N-9 position, thereby directing the synthetic strategy toward more effective compounds. mdpi.com This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutics based on scaffolds like this compound. researchgate.netnih.govacs.org
Advanced Research Applications and Future Perspectives of 6 Hydroxy 9h Purine 3 N Oxide
Utility as a Biochemical Research Tool
6-HYDROXY-9H-PURINE 3-N-OXIDE serves as a valuable instrument in biochemical studies, particularly in elucidating the complexities of purine (B94841) metabolism and enzyme interactions. smolecule.comsmolecule.comlookchem.com
Probing Purine Metabolism Pathways in Cellular Systems
As an intermediate in the metabolic breakdown of purine nucleotides, this compound is instrumental for investigating these critical pathways. lookchem.com It is a derivative of hypoxanthine (B114508) and a precursor to other significant molecules like xanthine (B1682287) and uric acid. lookchem.com Researchers utilize this compound to study the metabolism of purine nucleotides, which is fundamental to understanding the mechanisms of various diseases. lookchem.com Its presence and concentration can be indicative of the metabolic state of a cell, and it can be used as a biomarker to monitor purine nucleotide levels in the body. lookchem.com The study of its metabolism helps in understanding the broader processes of DNA and RNA synthesis and degradation. smolecule.com
Investigating Enzyme-Substrate and Enzyme-Inhibitor Interactions
The unique structure of this compound allows it to interact with various enzymes involved in nucleotide metabolism, making it a useful tool for studying these interactions. smolecule.comsmolecule.com Research has indicated its potential to inhibit enzymes involved in nucleic acid synthesis, which could have implications for therapeutic development. smolecule.comsmolecule.com For instance, it may act as an inhibitor of purine nucleoside phosphorylase (PNP), a target for intervention in certain diseases. By studying how this compound binds to and affects the activity of specific enzymes, scientists can gain insights into enzyme mechanisms and design novel inhibitors. smolecule.com Kinetic assays can be employed to assess its potential as a competitive inhibitor for enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH).
Potential Applications in Agricultural Chemistry Research
The biochemical properties of this compound suggest its potential for development in the agricultural sector, particularly in enhancing plant resilience and regulating growth. smolecule.comsmolecule.com
Enhancing Plant Resistance to Environmental Stress
Some purine derivatives have been shown to possess antioxidant properties, which are crucial for protecting plants against environmental stressors. smolecule.com While direct research on this compound's effect on plant stress is limited, related compounds have shown promise. For example, abscisic acid, a plant hormone, helps plants tolerate various stresses. mdpi.com Phenolic compounds, also found in plants, play a role in defending against abiotic stressors like drought and salinity. mdpi.com The antioxidant capabilities of certain purine derivatives could potentially be harnessed to enhance crop resilience to such adverse conditions. smolecule.com Seed priming with certain plant growth regulators has been shown to alleviate the negative impacts of environmental stresses. researchgate.net
Development of Novel Plant Growth Regulators
The structural similarities of this compound to naturally occurring purines, which include a class of plant hormones called cytokinins, suggest its potential as a plant growth regulator. smolecule.comresearchgate.net Cytokinins are involved in a wide range of plant growth and development processes. mdpi.comresearchgate.net While many synthetic and naturally occurring cytokinins are known, the exploration of new compounds like this compound could lead to the development of novel regulators with specific activities. smolecule.commdpi.com For instance, modifications to the purine structure, such as those seen in this compound, could influence its stability and activity in plants. researchgate.net
Contributions to Understanding Chemical Communication in Aquatic Environments
A significant area of research for this compound is its role as a chemical alarm signal, or pheromone, in aquatic ecosystems, particularly among ostariophysan fishes. researchgate.net When a fish is injured, it releases this compound into the water, triggering an alarm response in nearby fish, such as erratic swimming and hiding, to evade potential predators. This phenomenon, known as "Schreckstoff," has been a subject of study to understand the evolution of chemical communication in aquatic animals. smolecule.com The compound's effectiveness can be influenced by environmental factors, such as pH, with structural changes occurring in acidic conditions that may prevent its detection by fish. researchgate.net Research in this area has applications in aquaculture for developing methods to reduce stress and improve fish welfare. smolecule.com
Emerging Research Avenues and Structure-Activity Relationship (SAR) Studies
The unique chemical structure of this compound, also known as hypoxanthine 3-N-oxide, has spurred a range of research into its biological activities and potential applications. Emerging studies are beginning to unravel the nuanced relationship between its structure and function, paving the way for new therapeutic and research avenues.
One of the most well-documented roles of this compound is as a chemical alarm pheromone, or "Schreckstoff," in certain fish species. smolecule.comnih.govnih.gov When released from injured fish, it triggers alarm responses in nearby individuals, such as erratic swimming and hiding, as a predator evasion mechanism. smolecule.com Researchers are leveraging this property to study fear and anxiety models in zebrafish, a popular model organism in neuroscience. nih.govnih.gov The ability to induce a controlled fear response with a synthetic compound of known concentration allows for precise investigation into the neurological underpinnings of these behaviors. nih.gov
Beyond its role in chemical ecology, this compound has demonstrated potential in other biological contexts. Studies have indicated its antioxidant properties, suggesting a capacity to protect cells from oxidative stress by scavenging free radicals. smolecule.comsmolecule.com This has led to explorations of its potential applications in agricultural chemistry to enhance plant resistance to stress. smolecule.comsmolecule.com
Furthermore, preliminary research has pointed towards the cytotoxic effects of this compound and its derivatives on various cancer cell lines. This has opened up avenues for its investigation as a potential anticancer agent. The N-oxide group at the 3-position is a key structural feature, influencing the compound's electronic properties and potential for redox transformations, which may be linked to its biological activities.
Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the purine scaffold of this compound affect its biological functions. The purine ring system is a fundamental component of nucleic acids and a common motif in pharmacologically active compounds. nih.gov Modifications to this core structure can significantly alter a molecule's affinity, selectivity, and potency for biological targets. nih.govnih.gov
For instance, the presence and position of the N-oxide group are critical. Studies on related purine N-oxides have shown that the position of the N-oxide can determine oncogenic potential, highlighting the structural specificity required for certain biological activities. acs.orgaacrjournals.org The hydroxyl group at the 6-position is another key feature. Its potential for oxidation to a ketone group can influence the compound's stability and reactivity. smolecule.com
The development of derivatives of this compound is an active area of research. By systematically altering substituents on the purine ring, researchers aim to enhance specific biological activities, such as cytotoxicity or enzyme inhibition, while minimizing off-target effects. smolecule.com For example, the introduction of different functional groups can modulate the compound's ability to interact with specific enzymes or receptors involved in cellular signaling and metabolism. smolecule.com
Interactive Table of Research Findings:
| Research Area | Key Findings | Potential Applications | Relevant Citations |
|---|---|---|---|
| Chemical Ecology | Acts as a chemical alarm pheromone in fish. | Studying fear and anxiety models in zebrafish. | smolecule.comnih.govnih.govsmolecule.comresearchgate.netresearchgate.net |
| Oncology | Exhibits cytotoxic effects on various cancer cell lines. | Development of novel anticancer agents. | |
| Antioxidant Activity | Demonstrates the ability to scavenge free radicals. | Protecting cells from oxidative stress, agricultural applications. | smolecule.comsmolecule.com |
| Enzyme Interactions | May inhibit enzymes involved in nucleotide metabolism. | Biochemical tool for studying metabolic pathways. | smolecule.comsmolecule.com |
Future research will likely focus on a more detailed exploration of the mechanisms of action underlying the observed biological effects of this compound. This includes identifying its specific molecular targets and understanding how its structure dictates these interactions. Advanced computational modeling and in-silico studies will likely play a significant role in predicting the activity of new derivatives and guiding synthetic efforts. nih.gov The synthesis and biological evaluation of novel analogues with modifications at various positions of the purine ring will continue to be a key strategy in elucidating comprehensive SARs. nih.govresearchgate.netchim.ittandfonline.comacs.orgnih.govtandfonline.com
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-hydroxy-9H-purine 3-N-oxide, and what challenges arise during its purification?
- Methodological Answer : The synthesis typically involves halogenation followed by oxidation. For example, 6-chloropurine derivatives can be oxidized using m-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane under nitrogen to introduce the N-oxide group . A major challenge is isolating the product due to its hygroscopic nature and solubility in polar solvents. Column chromatography with silica gel (eluent: CHCl₃/MeOH, 9:1) followed by lyophilization is recommended to enhance purity (>95% by HPLC) .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodological Answer : Use UV-Vis spectroscopy (200–400 nm range) to monitor absorbance shifts in buffers (pH 2–12). Nuclear Magnetic Resonance (NMR) in D₂O at 25°C can track proton exchange rates, particularly for the N-oxide group. Stability is compromised above pH 10, where deprotonation leads to ring-opening reactions. Data should be validated via mass spectrometry (ESI-MS) to confirm molecular integrity .
Advanced Research Questions
Q. What contradictions exist in the reported oncogenic potential of purine N-oxides, and how can these be resolved methodologically?
- Methodological Answer : Early studies reported 3-N-oxides as carcinogenic in rodent models (e.g., 3-hydroxyxanthine induced tumors in 60% of rats) , while later work found no mutagenicity in Ames tests . To resolve this, employ in vitro comet assays (for DNA damage) alongside in vivo tumorigenicity studies using CRISPR-edited mouse models (e.g., p53⁻/⁻). Triangulate results with metabolomics to identify pro-drug activation pathways that may explain species-specific discrepancies .
Q. How does this compound interact with inosine monophosphate dehydrogenase (IMPDH), and what experimental designs optimize enzyme inhibition studies?
- Methodological Answer : IMPDH inhibition assays require pre-incubating the enzyme (0.1 µM) with the compound (1–100 µM) in Tris-HCl buffer (pH 7.4) containing NAD⁺ (100 µM). Use stopped-flow spectroscopy to monitor NADH formation at 340 nm. For competitive inhibition, vary substrate (IMP) concentrations (0.1–2 mM) and analyze via Lineweaver-Burk plots. Note that 3-N-oxides show 10-fold lower Kᵢ compared to non-oxidized analogs due to hydrogen bonding with Thr/Glu residues in the active site .
Q. What methodological strategies address low yield in the enzymatic phosphorylation of this compound?
- Methodological Answer : Optimize kinase activity by screening ATP analogs (e.g., γ-thio-ATP) and divalent cations (Mg²⁺ vs. Mn²⁺). Use E. coli purine nucleoside phosphorylase (PNP) mutants (e.g., E89Q) to enhance substrate specificity. Monitor phosphorylation via ³¹P-NMR or radiolabeled [γ-³²P]ATP. Yields improve from <5% to >30% when reactions are conducted at 4°C to reduce hydrolysis .
Data Contradiction & Analysis
Q. How can researchers reconcile conflicting reports on the solubility of this compound in aqueous vs. organic solvents?
- Methodological Answer : Use Hansen solubility parameters (HSPs) to model solvent compatibility. Experimental data shows high solubility in DMSO (120 mg/mL) but <1 mg/mL in H₂O (pH 7.4). Contradictions arise from polymorphic forms; characterize crystals via X-ray diffraction (PXRD) and DSC. For reproducible results, standardize solvent removal under vacuum (40°C, 24 hr) to ensure anhydrous form .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
